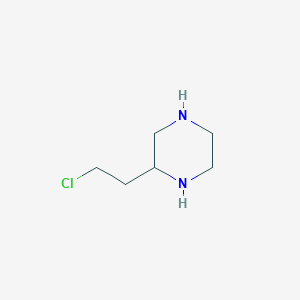

2-(2-Chloroethyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13ClN2 |

|---|---|

Molecular Weight |

148.63 g/mol |

IUPAC Name |

2-(2-chloroethyl)piperazine |

InChI |

InChI=1S/C6H13ClN2/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1-5H2 |

InChI Key |

HHDTZOBGKFPIJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)CCCl |

Origin of Product |

United States |

Synthetic Methodologies for Chloroethylated Piperazine Structures

General Approaches to Piperazine (B1678402) Ring Formation from Chloroethyl Precursors

The formation of the piperazine ring from precursors already containing the chloroethyl moiety is a common and effective strategy. These methods typically rely on the reactivity of the chloroethyl group to facilitate ring closure.

Cyclization Reactions Involving Bis(2-chloroethyl)amine (B1207034) and Amines

A well-established method for constructing the piperazine ring involves the reaction of bis(2-chloroethyl)amine or its hydrochloride salt with various primary amines. mdpi.comgoogle.comacgpubs.orggoogle.com This reaction proceeds via a double N-alkylation of the primary amine by the two chloroethyl groups of bis(2-chloroethyl)amine, leading to the formation of the heterocyclic piperazine ring.

The reaction conditions for this cyclization can vary. For instance, the reaction can be carried out in a high-boiling solvent. mdpi.com In some procedures, the cyclization is performed at elevated temperatures, for example, between 120-220 °C. google.com The choice of solvent and temperature can be crucial for achieving good yields and minimizing side reactions.

Table 1: Examples of Piperazine Synthesis using Bis(2-chloroethyl)amine

| Primary Amine | Reagent | Conditions | Product | Reference |

| Aniline (B41778) | Bis(2-chloroethyl)amine | High-boiling solvent | N-Phenylpiperazine | mdpi.com |

| 2-((2,4-Dimethylphenyl)thio)aniline | Bis(2-chloroethyl)amine hydrochloride | N,N-dimethylformamide, 110 °C, 48 h | 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine | acgpubs.org |

| 2,3-Dichloroaniline (B127971) | Bis(2-chloroethyl)amine hydrochloride | 120-220 °C | 1-(2,3-Dichlorophenyl)piperazine (B491241) hydrochloride | google.com |

| 2-Substituted 4-methylaniline derivatives | Bis(2-chloroethyl)amine hydrochloride | Not specified | Phenylpiperazine derivatives | nih.gov |

This table is for illustrative purposes and does not encompass all reported examples.

Base-Induced Ring-Opening Reactions of Cyclic Tertiary Amines (e.g., DABCO) to Yield Chloroethylated Piperazines

An alternative approach to obtaining chloroethylated piperazines involves the ring-opening of cyclic tertiary amines, with 1,4-diazabicyclo[2.2.2]octane (DABCO) being a prominent example. researchgate.netresearchgate.netresearchgate.net In this methodology, DABCO reacts with an electrophilic activator, leading to the formation of a quaternary ammonium (B1175870) salt. This intermediate is then susceptible to nucleophilic attack, resulting in the cleavage of a C-N bond and the formation of a N-(2-chloroethyl)piperazine derivative. researchgate.net

For example, the reaction of DABCO with sulfonyl chlorides in acetonitrile (B52724) can produce an intermediate 1-(2-chloroethyl)-4-sulfonylpiperazine, which can then react with a nucleophile. researchgate.net Similarly, reacting DABCO with 3,4-dihalo-2(5H)-furanone in ethyl acetate (B1210297) at 95°C can yield 4-ethylpiperazine derivatives through a ring-opening mechanism. researchgate.netrsc.org This method offers a pathway to diversely substituted piperazines. researchgate.net

Aniline-Mediated Piperazine Ring Construction

Aniline and its derivatives can be used to construct the piperazine ring from chloroethyl precursors. mdpi.comacgpubs.orggoogle.com In these reactions, the aniline acts as the nucleophile that attacks the chloroethyl groups, leading to cyclization. For example, reacting bis(dichloroethyl)amine with aniline in a high-boiling solvent can build the piperazine ring. mdpi.com

A multi-step synthesis can also involve aniline derivatives. For instance, a substituted aniline can be cyclized with bis(2-chloroethyl)amine hydrochloride to form the piperazine moiety. acgpubs.org Another example is the cyclization reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride to produce 1-(2,3-dichlorophenyl) piperazine hydrochloride. google.com

Specific Synthetic Routes to N-(2-Chloroethyl)piperazine Derivatives

Beyond the general formation of the piperazine ring, specific methods are employed to synthesize N-(2-chloroethyl)piperazine and its derivatives. These routes often start with a pre-formed piperazine ring and introduce the chloroethyl group via substitution.

Synthesis of N-methyl-N'-(2-chloroethyl)piperazine

One method for preparing N-methyl-N'-(2-chloroethyl)piperazine involves a two-step process. First, N-methylpiperazine is synthesized by reacting diethanolamine (B148213) and methylamine (B109427) in the presence of a catalyst. The subsequent step is a substitution reaction between N-methylpiperazine and 1-bromo-2-chloroethane (B52838) under alkaline conditions to yield the target product. google.com

Table 2: Synthesis of N-methyl-N'-(2-chloroethyl)piperazine

| Step | Reactants | Conditions | Product |

| 1 | Diethanolamine, Methylamine | Cu/Al/Ni composite catalyst, 190-210 °C, 4.5-5.5 MPa H₂ | N-methylpiperazine |

| 2 | N-methylpiperazine, 1-Bromo-2-chloroethane | Acetone (B3395972), Sodium hydroxide (B78521) solution, 20-25 °C | N-methyl-N'-(2-chloroethyl)piperazine |

Data sourced from a patent describing the preparation method. google.com

Formation of 1-(2-Chloroethyl)piperazine (B3192190) Derivatives via Nucleophilic Substitution on Piperazine

A common and versatile method for synthesizing 1-(2-chloroethyl)piperazine derivatives is through the nucleophilic substitution reaction on the piperazine ring. mdpi.comnih.gov This approach typically involves reacting piperazine or a substituted piperazine with a reagent that can introduce the 2-chloroethyl group.

For example, 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one can be used to alkylate 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) to produce the drug Flibanserin. nih.gov Another example is the reaction of 1-(2-(2,4-dimethylphenylthio)phenyl)piperazine with 1-bromo-2-chloroethane in the presence of potassium carbonate to yield the corresponding 1-(2-chloroethyl)piperazine derivative. acgpubs.org The choice of the chloroethylating agent and reaction conditions can be tailored to achieve the desired product.

Synthesis of Heteroaryl-Substituted N-(2-Chloroethyl)piperazines

A highly efficient method for the synthesis of N-heteroaryl-4-(2-chloroethyl)piperazines involves the microwave-assisted reaction of electron-deficient heteroaryl chlorides with 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.orgrsc.org This reaction, conducted at 160°C for 15 minutes, results in good to excellent yields of the desired products. acs.org The methodology is applicable to a range of heteroaromatic systems, including chloropyrimidines and 2-chloropyridines bearing electron-withdrawing groups. rsc.org For instance, the reaction of 2,4,5,6-tetrachloropyrimidine (B156064) with one equivalent of DABCO in acetonitrile at approximately 20°C yields 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine. researchgate.net Similarly, 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile can be synthesized from 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) under the same conditions. researchgate.net This approach demonstrates the utility of DABCO in facilitating the introduction of the 2-chloroethylpiperazine moiety onto various heteroaryl cores. rsc.orgresearchgate.net

A one-pot, two-step microwave-assisted protocol has also been developed for the synthesis of 4-(2-acetoxyethyl)-substituted N-heteroarylpiperazines, further showcasing the versatility of this synthetic strategy. acs.org The reaction of chlorotriazines with varying equivalents of DABCO also leads to the formation of piperazine derivatives through ring-opening of the DABCO molecule. rsc.org

Derivatization Strategies for Existing Piperazine Scaffolds

The modification of pre-existing piperazine rings is a common strategy to generate diverse libraries of compounds for various applications.

N-Alkylation of Piperazine Rings using Chloroethylating Agents

N-alkylation is a fundamental transformation for modifying the piperazine scaffold. ambeed.comwikipedia.org This can be achieved by reacting piperazine or its derivatives with alkylating agents. For the introduction of a 2-chloroethyl group, reagents such as 1-bromo-2-chloroethane are utilized. google.com For example, N-methyl-N'-(2-chloroethyl)piperazine is synthesized through the substitution reaction of N-methylpiperazine with 1-bromo-2-chloroethane under alkaline conditions. google.com

The direct conversion of 2-(2-hydroxyethyl)piperazine to 2-(2-chloroethyl)piperazine can be accomplished using thionyl chloride (SOCl₂). prepchem.com In a typical procedure, 2-(2-hydroxyethyl)piperazine is treated with an excess of SOCl₂. prepchem.com

Another approach involves the protection of one of the piperazine nitrogens, followed by alkylation of the other. For instance, 1-acetyl-4-(2-chloroethyl)piperazine (B1601752) can be synthesized from 2-(4-acetylpiperazin-1-yl)ethanol by reaction with 4-toluenesulfonyl chloride in the presence of triethylamine (B128534), followed by displacement with a chloride source.

The choice of base and solvent is crucial in N-alkylation reactions to control the degree of alkylation and avoid the formation of quaternary ammonium salts. researchgate.net Common bases include potassium carbonate and sodium hydride, often used in solvents like DMF. researchgate.net For less reactive alkyl halides, heating may be required. researchgate.net

C-Alkylation and C-Substitution Approaches for Piperazine Ring Modifications

Direct functionalization of the carbon atoms of the piperazine ring presents a greater challenge compared to N-alkylation. mdpi.commdpi.com Traditional methods often involve multi-step sequences starting from linear diamine precursors. mdpi.commdpi.com However, recent advancements have focused on direct C-H functionalization techniques. mdpi.com

Photoredox catalysis has emerged as a powerful tool for the C-H alkylation of piperazines. mdpi.com Using organic photocatalysts like acridinium (B8443388) salts, carbamate-protected piperazines can undergo C-H alkylation with α,β-unsaturated carbonyl compounds. mdpi.com This method allows for the chemoselective formation of a single α-C-H alkylation product. mdpi.com The site-selectivity (N1 or N2-guided) can be influenced by the electronic properties of the nitrogen atoms within the piperazine core. mdpi.com

Another strategy involves the direct diastereoselective α-C-H lithiation of N-Boc protected piperazines, which enables the introduction of substituents at the carbon atom adjacent to the nitrogen. mdpi.com

Reaction Conditions and Optimization in Chloroethylpiperazine Synthesis

The efficiency and selectivity of chloroethylpiperazine synthesis are highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalyst, temperature, and reaction time is crucial for achieving high yields and purity. nih.govunchainedlabs.comnih.gov

Solvent Effects and Reaction Medium Selection

The choice of solvent can significantly influence the rate, yield, and outcome of a chemical reaction. numberanalytics.comweebly.com In the synthesis of chloroethylpiperazines, both polar and nonpolar solvents have been employed. For N-alkylation reactions, polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are commonly used. researchgate.netresearchgate.net These solvents can help to solvate the transition state and facilitate the nucleophilic substitution. researchgate.net Methylene (B1212753) chloride is used as a solvent in the synthesis of 1-acetyl-4-(2-chloroethyl)piperazine from its corresponding alcohol.

In the microwave-assisted synthesis of N-heteroaryl-4-(2-chloroethyl)piperazines, the reaction is often performed without a solvent or in a high-boiling solvent that can withstand the reaction temperatures. acs.orgscispace.com The use of acetonitrile has been reported in the reaction of tetrachloropyrimidines with DABCO. researchgate.net The selection of an appropriate solvent is a critical step in reaction optimization and can be guided by solvent maps and green chemistry principles to identify safer and more efficient options. nih.govrsc.orgrsc.org

Catalyst Application in Synthetic Pathways (e.g., DABCO, metal catalysts)

Catalysts play a pivotal role in many synthetic routes to chloroethylpiperazines, enhancing reaction rates and selectivity. eurjchem.com

DABCO (1,4-diazabicyclo[2.2.2]octane) serves a dual role in the synthesis of N-heteroaryl-4-(2-chloroethyl)piperazines. It acts as a reagent that undergoes ring-opening to form the chloroethylpiperazine moiety and also as a catalyst. acs.orgrsc.orgresearchgate.netacs.org The reaction is believed to proceed through the formation of a quaternary ammonium salt, which is then susceptible to nucleophilic attack, leading to the ring-opened product. nih.govresearchgate.net

Metal catalysts are also employed, particularly in C-H functionalization and cross-coupling reactions. Palladium catalysts, for instance, are widely used for N-alkylation and arylation reactions. rsc.org Copper(I) iodide has been used to catalyze the three-component reaction of DABCO, alkyl halides, and aryl halides to produce N-alkyl-N'-aryl-piperazines. nih.gov In photoredox catalysis for C-H functionalization, transition metal complexes of iridium and ruthenium are common, although organic photocatalysts are gaining prominence as a greener alternative. mdpi.com

The optimization of catalyst loading, choice of ligands (for metal catalysts), and reaction conditions are essential for achieving efficient and selective transformations. chemrxiv.org

Temperature and Reaction Time Control for Yield and Purity Optimization

The synthesis of chloroethylated piperazine structures, such as this compound, is highly dependent on the precise control of reaction temperature and duration. These parameters are critical in maximizing product yield and ensuring high purity by minimizing the formation of unwanted byproducts.

In the synthesis of related piperazine derivatives, temperature control is a recurring theme for optimizing reaction outcomes. For instance, in the formation of the piperazine ring using bis(2-chloroethyl)amine hydrochloride, the reaction temperature is typically maintained between 120°C and 140°C, with an optimal temperature of around 130°C. google.com This specific temperature range is crucial for driving the cyclization reaction efficiently. Lower temperatures can lead to incomplete reactions, while higher temperatures may promote the formation of impurities.

The duration of the reaction is another key variable. In one method for synthesizing a piperazine intermediate, the reaction mixture is heated to 190°C for 3 hours to facilitate cyclization. In another process involving the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride, the mixture is heated to 130°C and maintained for 20 hours. patsnap.com The optimization of reaction time is a balance between allowing the primary reaction to proceed to completion and limiting the degradation of the product or the formation of side products over extended periods.

The impact of temperature and time is also evident in purification steps. For example, crystallization, a common purification technique, is highly temperature-dependent. Controlled cooling allows for the selective crystallization of the desired product, leaving impurities in the mother liquor. One process describes cooling the reaction mixture to room temperature and then stirring with acetone for 1.5 hours to induce crystallization of the product. patsnap.com

The following table summarizes the impact of temperature and reaction time on the synthesis of piperazine derivatives based on various reported methods.

| Reaction/Process | Reactants | Solvent | Temperature | Reaction Time | Yield/Purity | Reference |

| Piperazine Ring Formation | Amine & bis(2-chloroethyl)amine hydrochloride | Methyldiglycol | 120-140°C | Not Specified | Optimized for yield | google.com |

| Cyclization | Aniline & bis-(2-chloroethyl)ethylamine hydrochloride | None | 190°C | 3 hours | Not Specified | |

| One-Pot Synthesis | 2,3-dichloronitrobenzene (B165493) & bis(2-chloroethyl)amine hydrochloride | Diethylene glycol ether | 130°C | 20 hours | 68.3% Yield, 99.2% Purity | patsnap.com |

| Crystallization | Crude product in mother liquor | Acetone | Room Temperature | 1.5 hours | High Purity | patsnap.com |

Sustainable and Scalable Synthesis Initiatives

In recent years, there has been a significant push towards developing more sustainable and scalable methods for the synthesis of piperazine-containing compounds, driven by both environmental concerns and the economic demands of industrial production.

Development of Eco-Friendly Synthetic Methods

The development of eco-friendly or "green" synthetic methods aims to reduce the environmental impact of chemical processes. This often involves the use of less hazardous reagents and solvents, minimizing waste, and improving energy efficiency.

One approach to greener synthesis is the use of microwave-assisted organic synthesis (MAOS). This technique can dramatically reduce reaction times, often from hours to minutes, and in some cases, increase yields and product purity. For the synthesis of some neuroleptic drugs containing a piperazine moiety, microwave irradiation completed reactions in under two minutes with a notable increase in yield (>10%). jocpr.com This method is considered environmentally friendly due to its efficiency and reduced energy consumption compared to conventional heating. jocpr.com

Another green chemistry strategy is the use of solvent-free or more environmentally benign solvent systems. A Pd-catalyzed methodology for producing arylpiperazines utilizes piperazine itself as the solvent, creating a cost-effective and eco-friendly process that can achieve yields up to 97% in just 10 minutes under aerobic conditions. organic-chemistry.org Similarly, reactions performed in water or polyethylene (B3416737) glycol (PEG) are being explored as alternatives to traditional volatile organic solvents. rsc.org The use of less odorous starting materials, such as disulfides instead of thiols, in ethanol (B145695) as a solvent, further contributes to a more environmentally conscious process that is also insensitive to water and dioxygen. mdpi.com

The following table highlights some eco-friendly approaches to piperazine synthesis.

| Eco-Friendly Approach | Key Features | Advantages | Reference |

| Microwave-Assisted Synthesis | Rapid reaction times (≤ 2 minutes) | Increased yields (>10%), reduced energy consumption | jocpr.com |

| Solvent-Free/Alternative Solvents | Use of piperazine as solvent; use of ethanol | Cost-effective, reduced use of hazardous solvents, aerobic conditions | organic-chemistry.orgmdpi.com |

| One-Pot Synthesis | Multiple reaction steps in a single reactor | Reduced waste, simplified operations, cost savings | patsnap.com |

| Visible-Light Photoredox Catalysis | Uses visible light as an energy source | Mild reaction conditions, green alternative to classical methods | encyclopedia.pubnsf.gov |

Process Optimization for Industrial Scale Production

Scaling up a synthetic process from the laboratory to an industrial scale presents numerous challenges, including cost-effectiveness, safety, and consistent product quality. Process optimization is crucial for addressing these challenges.

For the production of piperazine intermediates, cost reduction is a primary driver of optimization. A novel four-step synthesis for a piperazinyl pyrimidine (B1678525) intermediate was developed to be more cost-effective, achieving a purity of over 99% and reducing production costs by 25–30%. tandfonline.com This was accomplished through systematic optimization of reagent quantities, reaction conditions, and purification techniques.

One-pot synthesis methods are particularly attractive for industrial applications as they streamline operations, reduce waste, and save costs by eliminating the need to isolate and purify intermediates at each step. A one-pot method for preparing 1-(2,3-dichlorophenyl)piperazine hydrochloride from 2,3-dichloronitrobenzene and bis(2-chloroethyl)amine hydrochloride is noted for its simple operation and suitability for industrial production. patsnap.com

The choice of reagents and catalysts is also critical for scalability. While some highly efficient catalysts may be suitable for lab-scale synthesis, their cost can be prohibitive for large-scale production. Therefore, research often focuses on using economical and readily available raw materials. patsnap.com For example, the use of porous Al2O3 as a catalyst in the synthesis of phenylpiperazines offers a high-yield pathway. pages.dev

The table below outlines key considerations and strategies for the industrial scale production of piperazine derivatives.

| Optimization Strategy | Description | Benefits for Industrial Scale | Reference |

| Cost-Effective Synthesis Route | Development of novel pathways to reduce material costs. | 25-30% reduction in production costs. | tandfonline.com |

| One-Pot Synthesis | Combining multiple reaction steps without isolating intermediates. | Simple operation, reduced waste, cost savings, suitable for large-scale production. | patsnap.com |

| Use of Economical Reagents | Selection of inexpensive and readily available starting materials and catalysts. | Lower overall production cost. | patsnap.compages.dev |

| High-Yield Reactions | Optimizing conditions to maximize the conversion of reactants to product. | Increased efficiency and output. | pages.dev |

Chemical Reactivity and Transformation of Chloroethylated Piperazine Moieties

Nucleophilic Substitution Reactions of the Chloroethyl Group

The chloroethyl group attached to the piperazine (B1678402) ring is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This classic SN2 reaction pathway allows for the introduction of a variety of functional groups onto the ethyl side chain.

Substitution by Amine Nucleophiles

The reaction of 2-(2-chloroethyl)piperazine with various amine nucleophiles provides a straightforward method for the synthesis of more complex diamine structures. For instance, diethylamine (B46881) can react with 2-chloroethyl-piperazine derivatives under alkaline conditions to form the corresponding diethylaminoethyl-piperazine. This reaction typically proceeds in an aqueous or solvent-based medium at temperatures between 20–30°C. The nucleophilic attack by the amine on the electrophilic carbon of the chloroethyl group results in the formation of a new carbon-nitrogen bond.

Another example involves the reaction of 1-benzhydryl-4-(2-chloroethyl) piperazine with 5-aminoindan, which is refluxed to yield N-(2-(4-benzhydrylpiperazin-1-yl) ethyl)-2, 3-dihydro-1H-inden-5-amine. ijpsr.com

| Nucleophile | Product | Reaction Conditions |

| Diethylamine | Diethyl-(2-piperazin-1-yl-ethyl)-amine | Aqueous/solvent medium, 20-30°C, alkaline conditions |

| 5-Aminoindan | N-(2-(4-benzhydrylpiperazin-1-yl) ethyl)-2, 3-dihydro-1H-inden-5-amine | Reflux ijpsr.com |

| Various Amines | Piperazine derivatives | Reaction with excess amines leads to double substitution |

Substitution by Thiol Nucleophiles for Sulfur-Containing Derivatives

Thiol nucleophiles readily react with the chloroethyl group of piperazine derivatives to introduce sulfur-containing moieties. mdpi.com This reaction is a common strategy for synthesizing compounds with potential biological activities. For example, sulfur-containing ethyl piperazine compounds can be obtained by reacting 4-substituted 1-(2-chloroethyl)piperazine (B3192190) with thiols. mdpi.com The reaction of 1-(2-chloroethyl)-4-sulfonylpiperazine with various thiols is also a viable route. rsc.org

In a specific application, 2-mercaptobenzimidazole (B194830) derivatives have been prepared through S-alkylation with 1-(2-chloroethyl)piperidine, a structurally related compound. chemrevlett.com This highlights the general utility of the chloroethyl group in forming carbon-sulfur bonds.

| Nucleophile | Reactant | Product |

| Thiophenols | 4-substituted 1-(2-chloroethyl)piperazine | Sulfur-containing ethyl piperazine compounds mdpi.com |

| Thiols | 1-(2-chloroethyl)-4-sulfonylpiperazine | Thioether derivatives rsc.org |

| 2-Mercaptobenzimidazole | 1-(2-chloroethyl)piperidine | S-alkylated 2-mercaptobenzimidazole derivatives chemrevlett.com |

Substitution by Alcohol Nucleophiles

The chloroethyl group can also undergo nucleophilic substitution with alcohol nucleophiles, although this is a less commonly cited reaction compared to those with amines and thiols. The reaction of 1-(2-chloroethyl)-4-sulfonylpiperazine with sodium methoxide (B1231860) demonstrates the feasibility of this transformation. rsc.org In a more complex, one-pot, two-step microwave-assisted protocol, N-heteroaryl-4-(2-chloroethyl)piperazines can be converted to their 4-(2-acetoxyethyl)-substituted counterparts, showcasing an intramolecular substitution involving an acetate (B1210297) nucleophile. acs.org

Reactions Involving Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring are nucleophilic and can participate in a variety of bond-forming reactions, including alkylation, arylation, and acylation.

N-Alkylation and N-Arylation Reactions

The secondary amine in the piperazine ring can be readily alkylated or arylated. N-alkylation is often achieved using alkyl halides. For example, 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) can be alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one to yield Flibanserin. mdpi.com The addition of sodium or potassium iodide can improve the yield by promoting halogen exchange. mdpi.com

N-arylation of piperazine can be accomplished through several methods, including the Buchwald-Hartwig coupling, Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient (hetero)arenes. mdpi.com For instance, the reaction of 2,3-dichloroaniline (B127971) with bis(2-chloroethyl)amine (B1207034) in xylene at elevated temperatures produces 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride. Microwave irradiation can significantly improve the yield of such reactions. acs.org A nickel/2,2'-bipyridine catalyst system has also been shown to be effective for the selective N-arylation of piperazine with aryl chlorides. researchgate.net

| Reaction Type | Reagents | Product | Key Features |

| N-Alkylation | Alkyl halides (e.g., 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one) mdpi.com | N-alkylated piperazines | Can be enhanced by NaI or KI mdpi.com |

| N-Arylation | Aryl halides, bis(2-chloroethyl)amine | N-aryl piperazines | Methods include Buchwald-Hartwig, Ullmann-Goldberg, and SNAr mdpi.com |

| N-Arylation | Electron deficient heteroaryl chlorides, DABCO | N-heteroaryl-4-(2-chloroethyl)piperazines | Microwave-assisted, good to excellent yields acs.org |

| N-Arylation | Aryl chlorides, Piperazine | N-arylpiperazines | Catalyzed by Nickel/2,2'-bipyridine researchgate.net |

Formation of Urea (B33335), Thiourea (B124793), and Amide Linkers

The nucleophilic nitrogen of the piperazine ring can react with isocyanates, isothiocyanates, and acylating agents to form urea, thiourea, and amide linkages, respectively.

The formation of urea derivatives can be achieved by reacting a piperazine derivative with an isocyanate. For instance, the reaction of N-ethylpiperazine derivatives with an isocyanate is a key step in the synthesis of Infigratinib. mdpi.com Unsymmetrical ureas can also be synthesized by coupling amides and amines using a hypervalent iodine reagent like PhI(OAc)2. mdpi.com

Thiourea derivatives are readily prepared by the reaction of a piperazine with an isothiocyanate. mdpi.com For example, 1-(2,3-dichlorophenyl)piperazine can be reacted with various isothiocyanates in the presence of triethylamine (B128534) to produce a range of thiourea derivatives. nih.gov

Amide bond formation is another common transformation. Piperazinyl amides of 18β-glycyrrhetinic acid have been synthesized by reacting the corresponding acyl chloride with piperazine. beilstein-journals.org

| Linker Type | Reagents | Product |

| Urea | Isocyanates mdpi.com | Urea derivatives |

| Thiourea | Isothiocyanates mdpi.comnih.gov | Thiourea derivatives |

| Amide | Acyl chlorides, Carboxylic acids with coupling agents beilstein-journals.org | Amide derivatives |

Intramolecular Cyclization Reactions of Chloroethylpiperazines

The chloroethyl group attached to a piperazine nitrogen provides a reactive site for intramolecular cyclization, a key transformation in the synthesis of bicyclic structures. The reaction typically proceeds when the second nitrogen atom of the piperazine ring acts as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This process results in the formation of a new carbon-nitrogen bond, leading to a fused ring system.

A prominent example of this reaction is the cyclization of a 1-(2-chloroethyl)piperazine derivative to form a 1,4-diazabicyclo[2.2.2]octane (DABCO) skeleton. researchgate.netrsc.org The reaction is essentially the reverse of the DABCO ring-opening that is often used to generate the chloroethylpiperazine moiety in the first place. mdpi.comnih.gov The formation of the bicyclic structure is an intramolecular nucleophilic substitution.

In some synthetic strategies, the chloroethylpiperazine derivative is generated in situ and may undergo subsequent reactions, including cyclization. For instance, an interesting intramolecular [3 + 2]-cycloaddition has been reported for N-allyl piperazine derivatives, which are first converted to unstable triazolines. nih.gov These intermediates can then be transformed into 2-(chloromethyl)piperazines, highlighting the diverse cyclization pathways available to functionalized piperazines. nih.gov

Oxidation and Reduction Reactions of Chloroethylpiperazines

The piperazine ring, including its chloroethylated derivatives, is susceptible to oxidation, particularly in industrial applications where it might be exposed to oxygen and high temperatures. While specific studies on this compound are limited, research on piperazine (PZ) oxidation provides significant insight into the potential degradation pathways. osti.govresearchgate.net

Oxidation of the piperazine nucleus can lead to the formation of a variety of degradation products. osti.gov Key products identified in the oxidation of aqueous piperazine solutions include ethylenediamine (B42938) (EDA), ammonia (B1221849) (NH₃), and heat-stable salts like formate. osti.govresearchgate.net Other minor products can include acetate, nitrite, and nitrate, especially under conditions of heavy oxidation. researchgate.net The formation of N-formylpiperazine (FPZ) and other formyl and acetyl amides has also been observed. researchgate.net It is plausible that this compound would undergo similar oxidative degradation at the piperazine ring, alongside potential reactions involving the chloroethyl side chain.

Table 1: Common Oxidation Products of the Piperazine Ring This table is based on general piperazine oxidation studies and represents potential products for chloroethylpiperazine derivatives.

| Product Class | Specific Compounds | Reference |

| Amines | Ethylenediamine (EDA), Ammonia (NH₃) | osti.gov, researchgate.net |

| Amides | N-Formylpiperazine (FPZ), Oxalyl amides, Acetyl amides | researchgate.net |

| Carboxylic Acids | Formate, Oxalate, Acetate | researchgate.net |

| Nitrogen Oxides | Nitrite, Nitrate | researchgate.net |

The rate of piperazine oxidation is influenced by several factors, including temperature, oxygen concentration, and the presence of catalysts such as metal ions. researchgate.netnationalcarboncapturecenter.com In CO₂ capture systems, for example, limiting the temperature to around 112-123°C is suggested to control the extent of oxidation per cycle. researchgate.net Nitrogen sparging can be employed to remove dissolved oxygen and reduce the oxidation rate. nationalcarboncapturecenter.com

Information regarding the specific reduction reactions of this compound is less prevalent in the surveyed literature. Potential reduction reactions could include the reductive dehalogenation of the chloroethyl group to an ethyl group or the reduction of the piperazine ring itself under harsh conditions, though these transformations are not commonly highlighted as primary reactivity pathways.

Mechanistic Investigations of Chloroethylpiperazine Reactions

The 2-chloroethyl group of this compound is a primary alkyl halide, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. libretexts.orgnumberanalytics.com This reactivity is frequently exploited to introduce a wide range of functional groups onto the piperazine scaffold. mdpi.comd-nb.info The SN2 mechanism is a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. libretexts.orggeeksforgeeks.org

The reaction proceeds via a "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the carbon-chlorine bond. numberanalytics.comgeeksforgeeks.orgmasterorganicchemistry.com This specific geometry of approach leads to an inversion of stereochemical configuration at the reaction center, a hallmark of the SN2 mechanism. numberanalytics.commasterorganicchemistry.comucsd.edu

Table 2: Examples of SN2 Reactions with 1-(2-chloroethyl)-4-tosylpiperazine

| Nucleophile | Product | Reference |

| Phthalimide potassium salt | 1-(2-Phthalimidoethyl)-4-tosylpiperazine | d-nb.info |

| Sodium azide | 1-(2-Azidoethyl)-4-tosylpiperazine | d-nb.info |

| Sodium methoxide | 1-(2-Methoxyethyl)-4-tosylpiperazine | d-nb.info |

| Sodium phenoxide | 1-(2-Phenoxyethyl)-4-tosylpiperazine | d-nb.info |

| Sodium thiophenoxide | 1-(2-(Phenylthio)ethyl)-4-tosylpiperazine | d-nb.info |

Role of Intermediates and Transition States

The reactions of chloroethylpiperazines are governed by the formation of specific intermediates and transition states. In SN2 reactions, the key species is the trigonal bipyramidal transition state, which represents the energy maximum on the reaction coordinate between reactants and products. masterorganicchemistry.comucsd.edu As it is the highest point on the energy pathway, this transition state cannot be isolated. ucsd.edulibretexts.org

Conversely, the formation of this compound derivatives often involves a stable, isolable intermediate. A common synthetic route starts from 1,4-diazabicyclo[2.2.2]octane (DABCO), which acts as a nucleophile. mdpi.com The initial reaction of DABCO with an electrophile (such as a sulfonyl chloride or a polychlorinated pyrimidine) leads to the formation of a quaternary ammonium (B1175870) salt. mdpi.comresearchgate.netnih.gov This salt is a key intermediate. nih.gov In a subsequent step, a nucleophile (often the chloride counter-ion) attacks one of the ethyl carbons of the DABCO cage, causing the ring to open and form the N-(2-chloroethyl)piperazine derivative. mdpi.comnih.gov This ring-opening is itself an SN2 reaction where part of the DABCO structure acts as the leaving group. researchgate.net

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to confirming the identity and understanding the chemical environment of 1-(2-Chloroethyl)piperazine. Techniques such as NMR, Mass Spectrometry, and Infrared Spectroscopy each provide unique pieces of the structural puzzle. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. While specific spectral data for 1-(2-Chloroethyl)piperazine is not widely published, expected chemical shifts can be inferred from its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine ring and the chloroethyl side chain. The piperazine ring protons typically appear as complex multiplets due to their chemical and magnetic non-equivalence. The protons of the chloroethyl group (-CH₂-CH₂-Cl) would present as two triplets. The signal for the N-H proton of the secondary amine would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. In the dihydrochloride (B599025) salt form, the presence of protons on both nitrogen atoms would lead to more complex and downfield-shifted signals. For example, in the related compound N,N,N',N'-tetra(2-chloroethyl)piperazium dichloride, the protons of the chloroethyl groups are observed as triplets in D₂O. dtic.mil

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. For 1-(2-Chloroethyl)piperazine, four distinct signals are anticipated: two for the inequivalent methylene (B1212753) carbons of the piperazine ring and two for the carbons of the chloroethyl side chain. The carbon atom bonded to chlorine (C-Cl) would be shifted downfield compared to a standard alkyl carbon, while the carbon adjacent to the nitrogen (C-N) would also show a characteristic downfield shift. Studies on various piperazine derivatives confirm the utility of ¹³C NMR in structural confirmation. nih.govmdpi.com

Expected ¹H and ¹³C NMR Data for 1-(2-Chloroethyl)piperazine

| ¹H NMR Expected Shifts | ||

|---|---|---|

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Piperazine ring (-CH₂-) | ~2.5 - 3.0 | Multiplet (m) |

| -N-CH₂-CH₂-Cl | ~2.8 | Triplet (t) |

| -N-CH₂-CH₂-Cl | ~3.6 | Triplet (t) |

| -NH- | Variable | Broad Singlet (br s) |

| ¹³C NMR Expected Shifts | ||

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | |

| Piperazine ring (-CH₂-) | ~45-55 | |

| -N-CH₂-CH₂-Cl | ~55-60 | |

| -N-CH₂-CH₂-Cl | ~40-45 |

Note: The chemical shifts are estimates based on general principles and data from similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For 1-(2-Chloroethyl)piperazine (C₆H₁₃ClN₂), the expected exact mass is approximately 148.08 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.

The fragmentation of the molecular ion is expected to proceed through several key pathways. libretexts.org Common fragmentation patterns for piperazine derivatives often involve the cleavage of the piperazine ring and the loss of substituents. researchgate.net For this compound, alpha-cleavage (cleavage of the bond adjacent to a nitrogen atom) is a likely pathway.

Plausible Mass Spectrometry Fragmentation for 1-(2-Chloroethyl)piperazine

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 148/150 | [C₆H₁₃ClN₂]⁺ | Molecular Ion [M]⁺ |

| 113 | [C₅H₁₀N₂Cl]⁺ | Loss of C₂H₅ from piperazine ring |

| 99 | [C₄H₈N₂Cl]⁺ | Loss of the ethyl group from the side chain |

| 86 | [C₄H₁₀N₂]⁺ | Piperazine ring fragment from loss of the chloroethyl group |

| 56 | [C₃H₆N]⁺ | Fragment from piperazine ring cleavage |

Note: The fragmentation pattern is proposed based on established chemical principles and analysis of related structures. libretexts.orgdtic.mil

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectrum of 1-(2-Chloroethyl)piperazine is expected to display characteristic absorption bands for N-H, C-H, C-N, and C-Cl bonds.

The spectrum of piperazine itself shows characteristic N-H stretching bands. The presence of the chloroethyl group introduces a C-Cl stretching vibration, which is typically found in the fingerprint region. The analysis of various piperazine derivatives by FT-IR is a common characterization method. nih.govbas.bg

Characteristic IR Absorption Bands for 1-(2-Chloroethyl)piperazine

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | ~3200 - 3400 (broad) |

| C-H Stretch | Aliphatic CH₂ | ~2800 - 3000 |

| N-H Bend | Secondary Amine | ~1500 - 1650 |

| C-N Stretch | Aliphatic Amine | ~1000 - 1250 |

| C-Cl Stretch | Chloroalkane | ~600 - 800 |

Note: These are typical frequency ranges. The exact position and intensity of the bands can be influenced by the molecular environment and sample state (e.g., free base vs. hydrochloride salt). nih.gov

X-ray Crystallography and Solid-State Structure Analysis

While a specific single-crystal X-ray diffraction study for 1-(2-Chloroethyl)piperazine is not readily found in published literature, a great deal can be inferred from the extensive crystallographic analysis of closely related piperazine derivatives and their salts. bas.bgresearchgate.net

In the solid state, particularly for hydrochloride salts, intermolecular hydrogen bonding plays a dominant role in the crystal packing. iucr.org For 1-(2-Chloroethyl)piperazine dihydrochloride, both nitrogen atoms are protonated, becoming ammonium centers (N-H⁺). These centers act as strong hydrogen bond donors.

The chloride counter-ions (Cl⁻) serve as hydrogen bond acceptors, leading to the formation of robust N-H⁺···Cl⁻ interactions. rsc.org These interactions are a primary organizing force, often linking the piperazinium cations and chloride anions into extended networks. Common motifs observed in piperazinium salts include one-dimensional chains, two-dimensional sheets, and complex three-dimensional arrays. nih.govmdpi.com Specific ring motifs, such as the R⁴₄(12) loop involving two cations and two anions, are frequently observed in the crystal structures of piperazinium salts and are anticipated to be a feature in the packing of 1-(2-Chloroethyl)piperazine salts. iucr.orgnih.gov In some structures, weaker C-H···O or C-H···π interactions also contribute to the stability of the crystal lattice. nih.gov

Stereochemical Assignment via X-ray Diffraction

The definitive determination of a molecule's three-dimensional structure and stereochemistry is most reliably achieved through single-crystal X-ray diffraction. For piperazine derivatives, this technique provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers, if present. While a specific X-ray crystallographic study for this compound as a free base or a simple salt is not prominently available in published literature, extensive studies on closely related piperazine-containing compounds establish a clear precedent for structural elucidation.

In analogous compounds, the piperazine ring is consistently found to adopt a stable chair conformation. For instance, the crystal structure of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, determined at 100 K, confirms that the piperazine ring is in a chair conformation with the exocyclic N-C bonds oriented equatorially. researchgate.net This equatorial positioning minimizes steric hindrance. The dihedral angle between the piperazine ring and the attached benzene (B151609) ring in this molecule was found to be 28.47 (5)°. researchgate.net

Similarly, X-ray diffraction studies on various N-aryl piperazines and their derivatives confirm the chair conformation as the predominant form in the solid state. This method is crucial for unambiguously assigning the structure and observing intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. For example, in the crystal structure of N-(2-chloroethyl) morpholine-4-carboxamide, a related heterocyclic compound, molecules are linked by N—H···O═C hydrogen bonds to form infinite chains. researchgate.net

The power of X-ray crystallography also extends to resolving structural ambiguities in complex pharmaceutical molecules containing the piperazine moiety, such as vortioxetine, where powder X-ray diffraction (PXRD) is used to identify and characterize different polymorphic forms. google.com These studies provide foundational data that allows for high confidence in predicting the solid-state structure of simpler derivatives like this compound.

Conformational Analysis and Molecular Geometry

The conformational landscape and molecular geometry of this compound are dictated by the puckering of the six-membered ring and the rotational freedom of the N-chloroethyl substituent. In the absence of a dedicated crystal structure, conformational analysis relies on data from analogous compounds and computational chemistry methods, such as Density Functional Theory (DFT). ekb.eg

The piperazine ring itself is known to exist predominantly in a chair conformation, which minimizes both angular and torsional strain. For 2-substituted piperazines, studies have indicated a preference for the substituent to be in the axial position, which can be stabilized by various intramolecular interactions. nih.gov However, for 1-substituted piperazines like 1-(2-chloroethyl)piperazine, the substituent on the nitrogen atom typically favors the equatorial position to reduce steric clashes with the axial hydrogens on the ring carbons. researchgate.net

Computational studies on related piperazine derivatives provide insight into the expected molecular geometry. DFT calculations are frequently employed to optimize molecular geometry and predict key parameters. researchgate.net For example, a DFT study on 1,4-bis(2-hydroxyethyl)piperazine calculated the distance between the two nitrogen atoms (N---N) in the uncoordinated state to be 2.870 Å. ekb.eg This distance changes upon coordination with metal ions. ekb.eg While specific experimental bond lengths and angles for this compound are not available, theoretical calculations provide reliable estimates.

The table below presents computed molecular properties for 1-(2-Chloroethyl)piperazine, which offer a quantitative description of its molecular geometry and electronic properties.

Table 1: Computed Molecular Properties of 1-(2-Chloroethyl)piperazine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H13ClN2 | molport.com |

| Molecular Weight | 148.63 g/mol | molport.com |

| Hydrogen Bond Donor Count | 1 | chemscene.com |

| Hydrogen Bond Acceptor Count | 2 | chemscene.com |

| Rotatable Bond Count | 2 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | chemscene.com |

Conclusion

2-(2-Chloroethyl)piperazine stands as a testament to the power of functional group chemistry within the framework of a privileged scaffold. Its synthesis, reactivity, and application as a chemical intermediate highlight the strategic design principles employed in modern organic and medicinal chemistry. By combining the favorable properties of the piperazine (B1678402) ring with the reactive potential of the chloroethyl group, this compound provides a gateway to a vast chemical space of potentially bioactive molecules. Its continued use in the synthesis of novel compounds for pharmaceutical and materials research underscores its enduring importance as a versatile building block.

Computational Chemistry and Theoretical Modeling of Chloroethylpiperazine Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and intrinsic properties of molecules. wikipedia.orgnih.gov These calculations allow for the precise determination of molecular geometries, electronic distributions, and spectroscopic parameters. wikipedia.org The methods work by solving the Kohn-Sham equations to map the complex multi-electron system onto a simpler system of non-interacting electrons, providing a balance between accuracy and computational cost. wikipedia.orgstackexchange.commdpi.com

For molecules containing chloroethyl and piperazine (B1678402) moieties, DFT calculations can elucidate key electronic descriptors. For instance, studies on the related compound 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine using the B3LYP/6-311++G(d,p) level of theory have determined the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge transfer and intramolecular interactions. researchgate.net In a study of 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, NBO analysis revealed significant charge transfer phenomena within the molecule. researchgate.net Similarly, theoretical studies on other substituted piperazines, such as 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, have shown considerable charge transfer from the aromatic ring to the piperazine moiety, which can help stabilize the molecule in polar environments. vulcanchem.com These computational insights are crucial for understanding the molecule's behavior in different chemical and biological systems. researchgate.netvulcanchem.com

Table 1: Calculated Electronic Properties of a Structurally Related Chloroethylpyrimidine Derivative researchgate.net

| Parameter | HF/6-311++G(d,p) | DFT/B3LYP/6-311++G(d,p) |

|---|---|---|

| HOMO Energy (eV) | -9.6739 | -7.4640 |

| LUMO Energy (eV) | 1.1034 | -1.8585 |

| Energy Gap (ΔE) (eV) | 10.7773 | 5.6055 |

| Dipole Moment (Debye) | 7.7297 | 6.4113 |

Molecular Docking Simulations for Ligand Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug discovery to model the interaction between a small molecule ligand and a protein target at the atomic level. nih.govnih.gov This allows researchers to characterize the behavior of small molecules in the binding site of target proteins and to elucidate fundamental biochemical processes. nih.gov For chloroethylpiperazine systems, docking simulations are invaluable for designing ligands with high affinity and selectivity for specific biological targets. acs.org

The piperazine scaffold is a common feature in many biologically active compounds, and its derivatives have been the subject of numerous docking studies. nih.govnih.govacs.org For example, molecular modeling has been used to investigate piperazine derivatives as antagonists for the histamine (B1213489) H₃ and sigma-1 (σ₁) receptors. acs.orgacs.org In one study, replacing a piperidine (B6355638) moiety with a piperazine significantly altered the binding affinity for these receptors. acs.orgacs.org Docking algorithms helped to identify the putative protein-ligand interactions responsible for these differences in activity, guiding the selection of lead structures for further development. acs.orgacs.org

In another application, coumarin-piperazine derivatives were designed and evaluated as inhibitors of human acetylcholinesterase (hAChE), a key target in Alzheimer's disease treatment. nih.gov Docking experiments were performed to understand the inhibitory mechanism, revealing that the hydrophobic field and positive charge center conferred by the coumarin (B35378) and piperazine moieties were crucial for binding. nih.gov Similarly, docking studies have been employed to screen piperazine-based compounds as potential inhibitors for the SARS-CoV-2 main protease, providing a rational basis for designing new antiviral agents. nih.gov These examples underscore the power of molecular docking to provide detailed structural insights that guide the rational design of novel therapeutic agents based on the piperazine framework. nih.govnih.gov

Table 2: Examples of Molecular Docking Studies with Piperazine Derivatives

| Piperazine Derivative Class | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| Piperazine/Piperidine Derivatives | Histamine H₃ and Sigma-1 (σ₁) Receptors | Identified key protein-ligand interactions responsible for binding affinity and dual-target activity. | acs.orgacs.org |

| Coumarin-Piperazine Derivatives | Human Acetylcholinesterase (hAChE) | Elucidated an inhibitory mechanism involving the hydrophobic field and positive charge of the coumarin and piperazine moieties. | nih.gov |

| Piperazine-based Compounds | SARS-CoV-2 Main Protease (Mpro) | Screened a library of ligands to identify potential inhibitors and their binding modes. | nih.gov |

| Piperazine-Phthalimide Bitopic Ligands | Dopamine (B1211576) D3 Receptor (D3R) | Demonstrated how ligand orientation affects specificity at D3R over D2R. | researchgate.net |

| Ferulic Acid-Piperazine Derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Corroborated enzyme inhibition studies and confirmed the stability of the ligand-protein complexes. | acs.org |

Reaction Pathway and Mechanism Simulations

Computational chemistry provides powerful tools to simulate reaction pathways and elucidate complex chemical mechanisms. These simulations can map out the potential energy surface of a reaction, identify transition states, and calculate activation energies, offering a level of detail that is often inaccessible through experimental methods alone. rsc.org

For systems involving piperazine, computational studies have been crucial in understanding reaction mechanisms. A notable example is the first-principles assessment of the CO₂ capture mechanism in aqueous piperazine solutions. rsc.org This study used quantum mechanics to investigate the relative roles of the different species formed during the reaction, such as PZCOO⁻ and PZH⁺. rsc.org The simulations found that PZCOO⁻ can directly react with another CO₂ molecule, while PZH⁺ does not. rsc.org Such mechanistic insights are critical for optimizing industrial processes like carbon capture. rsc.org

In the context of synthesis, computational studies can help predict the feasibility of reaction pathways. The reactivity of the N-(2-chloroethyl)piperazine moiety is of significant interest. Research on the synthesis of sulfur-containing ethyl piperazine compounds indicates that the reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. mdpi.com Furthermore, studies on the ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 1,2-dichloroethane (B1671644) (DCE) have shown the in situ generation of a DABCO·DCE salt, which acts as a formal equivalent of N-(2-chloroethyl)piperazine. researchgate.net This intermediate is key to the subsequent steps of the reaction, and understanding its formation and reactivity is essential for synthetic strategy. researchgate.net While specific simulations for the synthesis of 2-(2-Chloroethyl)piperazine itself are not widely published, these related studies demonstrate the capability of computational methods to unravel the intricate steps of chemical transformations involving the chloroethylpiperazine scaffold.

Theoretical Studies of Intermolecular Interactions

Intermolecular interactions are the non-covalent forces that govern how molecules interact with each other and with their environment. theochem.nl These forces, though weaker than covalent bonds, are critical in determining the physical properties of substances, crystal packing, and ligand-receptor binding. theochem.nlscirp.org Theoretical methods provide a detailed understanding of the nature and strength of these interactions, including hydrogen bonds, van der Waals forces, and halogen bonds. theochem.nl

For chloroethylpiperazine systems, intermolecular interactions involving the chlorine atom and the piperazine ring are of particular interest. Theoretical studies on related compounds, such as 2-chloroquinoline (B121035) derivatives, have analyzed C–H···Cl and Cl···Cl interactions in detail. ias.ac.in These studies help to understand the role of the chlorine atom as a weak hydrogen bond acceptor and its contribution to crystal packing. The geometry and energetics of these interactions can be precisely calculated using computational models.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. scirp.org By mapping properties like electrostatic potential onto the molecular surface, it provides a visual fingerprint of how molecules are held together in a crystal. This method has been applied to piperazine derivatives to investigate interactions such as C-H···O and π-π stacking, which contribute to the formation of three-dimensional networks. scirp.org In other substituted piperazines, the nature of the substituent is shown to influence the electron density distribution, which in turn enhances dipole moments and other intermolecular forces. vulcanchem.com Understanding these subtle interactions is crucial for crystal engineering and for predicting the solid-state properties of materials containing the this compound moiety.

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.comnih.govnumberanalytics.com Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable in this field. nih.govkoreascience.krmdpi.com QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities. mdpi.com

The piperazine scaffold is featured in a vast array of pharmacologically active molecules, making its derivatives frequent subjects of QSAR studies. nih.govkoreascience.kr These studies help to identify the key structural features that determine a compound's potency and selectivity, thereby guiding the design of more effective drugs. oncodesign-services.com

Several QSAR methodologies have been successfully applied to piperazine derivatives. For example, Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR) have been used to model the binding affinities of piperazinylalkylisoxazole analogues for the dopamine D₃ receptor. nih.gov These 3D-QSAR studies correlate the steric and electrostatic fields of the molecules with their biological activities, providing a predictive tool for new ligand design. nih.govkoreascience.kr In another study, CoMFA was used to investigate piperazine derivatives with antihistamine and antibradykinin effects, finding that electrostatic and steric factors were the primary determinants of activity. koreascience.kr

More recent approaches integrate QSAR with DFT calculations and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. mdpi.com A study on piperazine derivatives as potential mTORC1 inhibitors for cancer therapy used this combined approach to develop robust QSAR models based on electronic, topological, and physicochemical descriptors calculated via DFT. mdpi.com These models not only predicted the activity of new compounds but also provided insights into the molecular features responsible for mTORC1 inhibition. mdpi.com Such computational SAR studies are crucial for optimizing lead compounds and accelerating the drug discovery pipeline for piperazine-based therapeutics. oncodesign-services.com

Table 3: Examples of Computational SAR/QSAR Studies on Piperazine Derivatives

| Piperazine Derivative Class | Biological Target/Activity | QSAR Method(s) | Key Findings | Reference |

|---|---|---|---|---|

| Piperazinylalkylisoxazole analogues | Dopamine D₃ Receptor | HQSAR, CoMFA | Generated models with high predictive power (q² up to 0.841) to guide new ligand design. | nih.gov |

| New piperazine derivatives | Antihistamine & Antibradykinin Effects | CoMFA | Electrostatic and steric fields were correlated with antagonistic effects; lipophilicity was not significant. | koreascience.kr |

| GBR 12909 analogues | Dopamine/Serotonin Transporter (DAT/SERT) Selectivity | CoMFA, CoMSIA | Developed a stable, predictive model for DAT/SERT selectivity in flexible molecules. | njit.edu |

| Aryl-piperazine derivatives | Antimalarial activity | Multivariable Linear Regressions, CORAL | Established models to predict antimalarial potency against chloroquine-resistant and -sensitive strains. | insilico.eu |

| Piperazine derivatives | mTORC1 Inhibition (Anticancer) | DFT, MLR, MNLR | Developed robust QSAR models based on electronic and physicochemical descriptors to identify key molecular features for inhibition. | mdpi.com |

Applications in Advanced Organic Synthesis and Material Science

Building Blocks for Complex Organic Molecules

The piperazine (B1678402) ring is a privileged structure in medicinal chemistry, and 2-(2-chloroethyl)piperazine serves as an important synthon for introducing this moiety and facilitating further molecular elaboration. rsc.orgnih.gov Its significance lies in the chloroethyl functionality, which provides a reactive site for a variety of chemical transformations.

The compound is a key starting material for the construction of more complex heterocyclic systems. The reactive chloroethyl group can participate in intramolecular or intermolecular reactions to form fused or linked ring systems. A common strategy involves the cyclization of aniline (B41778) intermediates with bis(2-chloroethyl)amine (B1207034) hydrochloride, a related precursor, to obtain N-aryl piperazine moieties. researchgate.netresearchgate.netresearchgate.net This method is foundational for creating a wide array of substituted piperazines that are themselves precursors to other complex structures.

The chloroethyl group is susceptible to nucleophilic substitution, allowing for the annulation of additional rings onto the piperazine scaffold. This reactivity is exploited in the synthesis of diverse heterocyclic compounds where the piperazine unit is a central component. nih.gov For example, the reaction of piperazine with 4-chloromethyl-2-amino thiazoles leads to piperazine-tethered thiazole (B1198619) compounds, which are of interest in medicinal chemistry. nih.gov

Table 1: Synthesis of Heterocyclic Systems

| Precursor(s) | Reaction Type | Resulting Heterocycle |

|---|---|---|

| Anilines and bis(2-chloroethyl)amine HCl | Cyclization | N-Aryl piperazines researchgate.netresearchgate.net |

In multi-step synthesis, this compound and its derivatives are valuable intermediates, particularly in the pharmaceutical industry. nih.gov The electrophilic nature of the carbon bearing the chlorine atom allows for facile reaction with a wide range of nucleophiles, including amines, thiols, and alcohols. This reaction is a common step in the synthetic pathways of numerous drugs.

A notable example is in the synthesis of Acyl-CoA: Cholesterol O-acyltransferase-1 (ACAT-1) inhibitors. nih.gov The synthesis of these potential therapeutic agents for conditions like hyperlipidemia and neurodegenerative diseases often involves the introduction of sulfur-containing ethyl piperazine side chains. nih.gov These are typically formed through the nucleophilic substitution of the chlorine atom in a 1-(2-chloroethyl)piperazine (B3192190) derivative with a suitable thiol. nih.gov Similarly, the synthesis of the antidepressant Vilazodone involves the construction of the piperazine ring using bis-(2-chloroethyl)amine, highlighting the role of this structural motif as a key intermediate in complex drug synthesis. nih.gov

Ligand Design and Coordination Chemistry

The piperazine scaffold is frequently employed in the design of ligands for coordination chemistry due to the presence of two nitrogen donor atoms. These atoms can be functionalized to create ligands with specific binding properties for various metal ions. rsc.orgnih.govscilit.com

This compound is an ideal starting point for synthesizing complex, polydentate ligands. The nitrogen atoms of the piperazine ring can act as one part of the coordination site, while the reactive chloroethyl group allows for the introduction of other donor groups. Through nucleophilic substitution reactions, functionalities containing oxygen, sulfur, or additional nitrogen atoms can be appended to the piperazine core. This strategy allows for the creation of a diverse library of ligands with varying denticity and coordination preferences. For instance, piperazine derivatives can be used to synthesize N2O2 ligands, which form stable complexes with metals like cobalt, copper, and zinc. biointerfaceresearch.com Asymmetrical ligands can be synthesized by the cyclization of bis-chloroethylamine with an appropriate amine. researchgate.net

Table 2: Examples of Piperazine-Based Ligand Synthesis

| Starting Piperazine Derivative | Reactant | Ligand Type | Potential Metal Ions |

|---|---|---|---|

| Piperazine | Chloroethanol / Styrene Oxide | N2O2 Ligands biointerfaceresearch.com | Co(II), Cu(II), Zn(II) biointerfaceresearch.com |

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Piperazine derivatives are used as components in MOF synthesis to impart specific properties to the final material. rsc.orgnih.gov The inclusion of the piperazine moiety can influence the framework's topology, pore size, and chemical environment, which in turn affects its functional properties such as gas storage and separation.

Research has shown that a piperazine-functionalized MOF, NJU-Bai 19, exhibits a significantly high methane (B114726) storage capacity. rsc.org The incorporation of the piperazine group contributes to a balanced porosity and a lipophilic surface, which enhances methane uptake. rsc.org In another application, a piperazine-linked copper-doped phthalocyanine (B1677752) metal covalent organic framework (CuPc-MCOF) was synthesized for use as a coating material in solid-phase microextraction. nih.gov This material demonstrated excellent performance in extracting chlorophenols from samples, showcasing the utility of piperazine-based linkers in creating functional materials for analytical applications. nih.gov

Stereochemical Control in Synthetic Transformations

While this compound itself is an achiral molecule, it is a valuable precursor for the synthesis of complex chiral molecules where stereochemistry is a critical determinant of biological activity. The development of synthetic methodologies for the efficient and stereoselective formation of carbon-substituted piperazine compounds is of high importance. nih.gov

The synthesis of enantiomerically pure 2-substituted piperazines has been achieved in a few steps starting from α-amino acids. rsc.org A key transformation in this sequence is an aza-Michael addition. rsc.org Such synthetic routes provide access to chiral piperazine cores that can then be further functionalized. A chloroethyl group could be introduced onto such a chiral scaffold to serve as a reactive handle for subsequent reactions, thereby propagating the stereochemical information.

Furthermore, the merging of stereochemically diverse chiral piperazines with other heterocyclic systems, such as indazoles, has been explored to create novel scaffolds with unique three-dimensional shapes. nih.gov These complex structures are synthesized from chiral precursors, and the piperazine ring is often formed through a late-stage Michael addition. nih.gov The importance of stereochemistry is also highlighted in the coordination chemistry of related heterocyclic ligands, where the stereoisomerism of the ligand can control the selectivity for binding different metal ions, such as Zn(II) over Cu(II). nih.gov Therefore, while this compound is not directly used to control stereochemistry, it serves as a fundamental building block for constructing molecules where chirality is introduced and preserved through sophisticated synthetic strategies.

Epimerization and Optical Resolution Techniques in Process Chemistry

Epimerization and optical resolution are crucial techniques in process chemistry for obtaining single, desired stereoisomers of a chiral molecule.

Optical Resolution is the process of separating a racemic mixture (a 1:1 mixture of two enantiomers) into its individual enantiomers.

These techniques are applied to chiral compounds. As this compound is an achiral molecule, these processes are not applicable to the compound itself. However, if this compound is used as a reactant to synthesize a more complex molecule that is chiral, the resulting product may form as a mixture of stereoisomers. In such cases, these stereoisomers would require separation and potentially epimerization.

For instance, recent advancements in organic synthesis have demonstrated methods for the epimerization of piperazine derivatives. One such method involves visible light-mediated, diastereoselective epimerization, which allows for the conversion of a less stable piperazine diastereomer into its more thermodynamically stable counterpart. nih.gov This process often utilizes a photocatalyst and a hydrogen atom transfer (HAT) agent to reversibly break and reform a C-H bond at the stereocenter, allowing for the inversion of its configuration until a thermodynamic equilibrium is reached. nih.gov Such techniques provide a powerful tool for "editing" the stereochemical structure of complex piperazine-containing molecules. nih.gov

Should a derivative of this compound possess a stereocenter on the piperazine ring, such epimerization techniques could theoretically be applied. However, the scientific literature does not prominently feature examples where this compound is the starting material for a process specifically designed around the epimerization or resolution of its derivatives.

Table 2: Overview of Relevant Stereochemical Techniques for Piperazine Derivatives

| Technique | Definition | Application in Process Chemistry | Relevance to this compound |

|---|---|---|---|

| Optical Resolution | Separation of a racemic mixture into its constituent enantiomers. | Isolation of a single, pharmacologically active enantiomer from a mixture. | Applicable only to chiral derivatives synthesized from this compound. |

| Epimerization | Inversion of a single stereocenter in a molecule containing multiple stereocenters. | Conversion of an undesired diastereomer into the desired one, often recycling the unwanted isomer from a resolution step. | Potentially applicable to complex, chiral derivatives, but not the parent compound. nih.gov |

Q & A

Q. Basic

- NMR : H and C NMR confirm the piperazine backbone and chloroethyl substitution.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHClN) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced

To distinguish structural isomers (e.g., regioisomers), use 2D NMR techniques like NOESY or HSQC. For stability studies, monitor degradation products via LC-MS under accelerated conditions (e.g., 40°C, 75% humidity) .

How can researchers resolve conflicting biological activity data for this compound analogs?

Basic

Replicate assays under standardized conditions (e.g., cell line, incubation time). Cross-validate results using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .

Advanced

Investigate off-target effects via proteome-wide profiling (e.g., affinity chromatography coupled with mass spectrometry). For receptor selectivity, use knockout cell lines or competitive antagonists to isolate specific pathways .

What safety protocols are essential when handling this compound?

Q. Basic

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced

Characterize thermal decomposition products via TGA-FTIR. For example, heating above 150°C may release HCl gas, requiring scrubbers in large-scale reactions .

How can the stability of this compound be optimized in aqueous solutions?

Advanced

Stabilize the compound by buffering solutions to pH 4–6, where the piperazine ring remains protonated, reducing nucleophilic attack on the chloroethyl group. Add antioxidants like BHT (0.01% w/v) to prevent radical-mediated degradation .

What computational tools are effective for predicting the reactivity of this compound?

Advanced

Use density functional theory (DFT) to model reaction pathways. For instance, calculate activation energies for nucleophilic substitution (S2) at the chloroethyl group with varying nucleophiles (e.g., amines, thiols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.